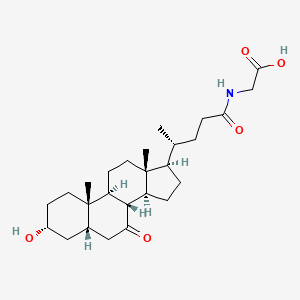

7-Oxoglycochenodeoxycholic acid

Description

7-Oxoglycochenodeoxycholic acid (7-oxo-GCDCA) is a glycine-conjugated bile acid derivative characterized by a 7-keto group on its steroidal backbone. It plays a critical role in steroid metabolism, particularly as a substrate for enzymes like 7α-hydroxysteroid dehydrogenase (7α-HSDH) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSDH1) . Structural studies reveal that 7-oxo-GCDCA binds to 7α-HSDH in a ternary complex with NADH, inducing a closed conformation of the enzyme’s active site, which is essential for catalysis . This compound is also implicated in the redox balance of oxysterols, influencing cellular signaling and metabolic pathways .

Properties

CAS No. |

75808-00-3 |

|---|---|

Molecular Formula |

C26H41NO5 |

Molecular Weight |

447.6 g/mol |

IUPAC Name |

2-[[(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |

InChI |

InChI=1S/C26H41NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-20,24,28H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,24+,25+,26-/m1/s1 |

InChI Key |

MOZIKWXTNVWDAB-JPNWVCBHSA-N |

SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)C |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C |

Synonyms |

7-oxo-GCGCA 7-oxoglycochenodeoxycholic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 7-oxo-GCDCA with structurally related bile acids:

Key Research Findings

Enzymatic Specificity :

- 7-oxo-GCDCA uniquely stabilizes the closed conformation of 7α-HSDH through hydrogen bonding with catalytic residues (Tyr159, Lys163, Ser146), enabling efficient dehydrogenation . In contrast, unconjugated 7-ketodeoxycholic acid lacks the glycine moiety, reducing its affinity for 7α-HSDH .

- 11β-HSDH1 exhibits distinct substrate orientation for 7-oxo-GCDCA compared to other 7-oxysterols, favoring interactions with the A-ring over the D-ring .

Metabolic Pathways: 7-oxo-GCDCA is synthesized via glycine conjugation of chenodeoxycholic acid followed by oxidation at position 7 . In contrast, ursodeoxycholic acid is produced by stereoselective reduction of 7-ketolithocholic acid, a process enhanced by aprotic solvents .

7-Ketodeoxycholic acid is a microbial metabolite linked to gut dysbiosis and inflammatory bowel disease, whereas 7-oxo-GCDCA is primarily hepatobiliary in origin .

Data Table: Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.